molecular formula C14H15NO4S B8793845 Diethyl 2-(benzo[d]thiazol-2-yl)malonate CAS No. 29198-44-5

Diethyl 2-(benzo[d]thiazol-2-yl)malonate

Cat. No.: B8793845
CAS No.: 29198-44-5
M. Wt: 293.34 g/mol
InChI Key: YPYGJJFDQQUZIT-UHFFFAOYSA-N
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Description

Diethyl 2-(benzo[d]thiazol-2-yl)malonate is a heterocyclic malonate ester featuring a benzothiazole moiety linked to a diethyl malonate backbone. This compound is synthesized via condensation reactions, such as the reaction of guanidinobenzothiazole derivatives with diethyl malonate in bromobenzene, yielding pyrimidine-4,6-dione derivatives with antimicrobial properties . Its structure combines the electron-withdrawing benzothiazole ring with the versatile malonate ester group, enabling diverse reactivity in organic synthesis and bioactivity studies.

Properties

CAS No.

29198-44-5

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

diethyl 2-(1,3-benzothiazol-2-yl)propanedioate

InChI

InChI=1S/C14H15NO4S/c1-3-18-13(16)11(14(17)19-4-2)12-15-9-7-5-6-8-10(9)20-12/h5-8,11H,3-4H2,1-2H3

InChI Key

YPYGJJFDQQUZIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC2=CC=CC=C2S1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Acylation of Benzothiazole Derivatives

The foundational step involves the reaction of a benzo[d]thiazole-2-amine derivative (Compound IV) with a malonyl chloride analog (Compound V) in the presence of a base. The base, typically sodium hydride or triethylamine, facilitates the deprotonation of the amine, enabling nucleophilic attack on the electrophilic carbonyl carbon of the malonyl chloride. This step is conducted in halogenated benzene solvents (e.g., chlorobenzene) at temperatures between 0°C and 30°C to control reaction exothermicity.

Reaction Scheme:

  • Deprotonation of benzo[d]thiazole-2-amine (Compound IV) by base.

  • Nucleophilic acylation with diethyl malonyl chloride (Compound V).

  • Formation of the intermediate 2-benzoylmalonate compound.

The molar ratio of Compound V to Compound IV is critical, with optimal results observed at a 1:1 ratio. Deviations from this stoichiometry lead to side products such as over-acylated species or unreacted starting materials.

Deesterification and Cyclization

Following acylation, the intermediate undergoes acid-catalyzed deesterification to yield the final product. Sulfuric acid (75–90% concentration) is employed at 120–130°C to hydrolyze the ethyl ester groups, followed by intramolecular cyclization to form the benzo[d]thiazole ring. The reaction is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with completion marked by the disappearance of starting material peaks.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but may promote side reactions. Conversely, halogenated benzenes (e.g., chlorobenzene) offer a balance between solubility and stability, achieving yields of 78–85%. Elevated temperatures (100–110°C) during the acylation step reduce reaction time but risk thermal degradation, necessitating precise control.

Table 1: Solvent Optimization for Acylation Step

SolventTemperature (°C)Yield (%)Purity (%)
Chlorobenzene1058298
Toluene1107595
DMF1006890

Catalytic and Stoichiometric Considerations

The use of azobisisobutyronitrile (AIBN) as a radical initiator in chlorination steps improves the regioselectivity of benzo[d]thiazole functionalization. A catalyst-to-substrate molar ratio of 0.6:100 minimizes byproduct formation while maintaining reaction kinetics.

Post-Reaction Processing and Purification

Neutralization and Extraction

Post-acylation, the reaction mixture is neutralized with dilute hydrochloric acid (pH 6–7) to precipitate unreacted base. Liquid-liquid extraction using ethyl acetate isolates the crude product, which is concentrated via rotary evaporation.

Crystallization and Recrystallization

The concentrated residue is crystallized from ethanol/water (3:1 v/v) to yield this compound as white crystals. Recrystallization in hexane/ethyl acetate (4:1) enhances purity to >99%, as confirmed by 1H^1H NMR.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent advancements explore microwave irradiation to accelerate the acylation step. Preliminary data indicate a 20% reduction in reaction time (from 8 hours to 6.5 hours) with comparable yields (80–82%).

Enzymatic Catalysis

Lipase-mediated esterification has been investigated as a greener alternative. However, yields remain suboptimal (45–50%) due to enzyme inactivation at elevated temperatures.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, CDCl₃): δ 1.32 (t, 6H, CH₂CH₃), 4.28 (q, 4H, OCH₂), 7.45–8.02 (m, 4H, Ar-H).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N thiazole).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a single peak at 4.2 minutes, confirming >99% purity.

Applications and Derivatives

This compound serves as a key intermediate in the synthesis of antitumor agents and fluorescent dyes. Its malonate ester group enables further functionalization via Knoevenagel condensations or Michael additions, yielding diverse heterocyclic scaffolds .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(benzo[d]thiazol-2-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Diethyl 2-(benzo[d]thiazol-2-yl)malonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-benzothiazolyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The ester groups may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituted Benzothiazole Malonates

Several analogs of diethyl 2-(benzo[d]thiazol-2-yl)malonate feature variations in ester groups and benzothiazole substituents:

Compound Substituent (R) Melting Point (°C) Yield (%) Key Applications
Dipropyl 2-(6-Cl-benzothiazol-2-yl)malonate Cl, dipropyl 88–90 82 Anti-TMV activity
Dibenzyl 2-(6-Cl-benzothiazol-2-yl)malonate Cl, dibenzyl 116–118 67 Structural studies
Dimethyl 2-(6-OMe-benzothiazol-2-yl)malonate OMe, dimethyl 85–87 81 Bioactivity screening

Key Observations :

  • Ester Chain Length : Longer ester chains (e.g., dipropyl, dibenzyl) reduce melting points compared to dimethyl analogs, likely due to decreased crystallinity .
  • Substituent Effects : Chloro (Cl) groups enhance anti-TMV activity, while methoxy (OMe) groups may improve solubility .

Heterocyclic Variations

Replacing benzothiazole with other heterocycles alters reactivity and applications:

  • Pyridine Analogs : Diethyl 2-(pyridin-2-ylmethylene)malonate undergoes [3 + 2] cycloaddition with arynes to form indole derivatives, highlighting its role in constructing polycyclic systems .
  • Benzofuran Hybrids : Compounds like 2-(benzofuran-2-yl)malonates exhibit dual heterocyclic motifs, broadening bioactivity profiles (e.g., antiviral vs. antimicrobial) .

Functional Comparison with Other Malonate Derivatives

Pharmaceutical Intermediates

  • Diethyl 2-(2-phenylacetyl)malonate : Used in synthesizing anticonvulsants and anti-inflammatory agents, leveraging the phenylacetyl group for target interactions .
  • Diethyl benzylmalonate (CAS 607-81-8) : A precursor for coumarin derivatives (e.g., 4-hydroxy-3-benzylcoumarin), contrasting with benzothiazole analogs focused on heterocyclic bioactivity .

Electronic and Steric Effects

  • Diethyl 2-(2-cyanoethyl)malonate: The cyano group enhances electrophilicity, enabling nucleophilic additions absent in benzothiazole derivatives .
  • Diethyl 2-[(1,3-benzoxazol-5-ylamino)methylene]malonate: Benzoxazole substitution shifts absorption spectra and reactivity due to altered electron density .

Antimicrobial and Antiviral Activity

  • This compound derivatives show potent antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Chloro-substituted analogs (e.g., dipropyl 2-(6-Cl-benzothiazol-2-yl)malonate) exhibit anti-TMV activity with inhibition rates exceeding 60% at 500 µg/mL .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl 2-(benzo[d]thiazol-2-yl)malonate?

  • The compound is typically synthesized via asymmetric catalysis or nucleophilic substitution. For example, cinchona alkaloid derivatives (e.g., catalyst Q) enable enantioselective Mannich-type reactions between benzo[d]thiazol-2-amine derivatives and malonate esters at 25°C, yielding products with up to 82% enantiomeric excess (ee) after column chromatography . Alternative routes involve condensation of aryl isothiocyanates with 4-(benzo[d]thiazol-2-yl)benzenamine in anhydrous DMF under reflux .

Q. How is this compound characterized in research settings?

  • Key characterization methods include:

  • HPLC with chiral columns (e.g., Daicel Chiralpak IA) to determine enantiomeric purity .
  • Melting point analysis (e.g., 113–115°C for asymmetric derivatives) .
  • Optical rotation measurements ([α]D values) to confirm stereochemistry .
  • Mass spectrometry (e.g., NIST data) for molecular weight verification .

Advanced Research Questions

Q. How can enantioselectivity be optimized in asymmetric synthesis of this compound?

  • Enantioselectivity depends on:

  • Catalyst choice : Cinchona alkaloid derivatives (e.g., catalyst Q) achieve >80% ee in Mannich-type reactions .
  • Reaction temperature : Lower temperatures (25°C) favor kinetic control, reducing racemization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity .
    • Methodological refinement includes screening catalyst loadings (e.g., 10 mol%) and reaction times (72–96 h) .

Q. What challenges arise in hydrolyzing fluorinated derivatives of Diethyl 2-(aryl)malonates, and how are they addressed?

  • Fluorinated analogs (e.g., perfluorophenylmalonates) resist hydrolysis due to electron-withdrawing effects. Unlike unsubstituted phenylmalonates, which hydrolyze readily under basic conditions, fluorinated derivatives require:

  • Extended reaction times (e.g., 24–48 h) .
  • Elevated temperatures (reflux in water–EtOH mixtures) .
  • Avoidance of nucleophilic substitution by using mild bases (e.g., NaOH instead of NaH) to prevent defluorination .

Q. How do researchers resolve contradictions in reported reactivity of Diethyl 2-(aryl)malonates in alkylation reactions?

  • Contradictions often stem from substituent electronic effects. For example:

  • Electron-deficient aryl groups (e.g., perfluorophenyl) reduce enolate nucleophilicity, requiring stronger bases (NaH/DMF) for alkylation .
  • Electron-rich aryl groups (e.g., methoxyphenyl) enhance enolate stability, enabling reactions under milder conditions .
    • Systematic studies using Hammett plots or DFT calculations can clarify substituent effects .

Q. What factors influence the antifungal or antiviral activity of this compound derivatives?

  • Bioactivity correlates with:

  • Substituent positioning : Chlorine at the 6-position of the benzo[d]thiazole ring enhances antiviral activity against TMV (55.96% inhibition at 500 μg/mL) .
  • Steric bulk : Larger ester groups (e.g., dipropyl vs. diethyl) may reduce cell membrane permeability, impacting efficacy .
  • Chirality : Enantiomers with (+)-configuration show higher activity, as confirmed by chiral HPLC .

Methodological Considerations

Q. How are computational methods applied to predict the reactivity of this compound?

  • Density functional theory (DFT) calculations model:

  • Electron density distributions to predict sites for nucleophilic/electrophilic attacks .
  • Transition-state energies to optimize catalytic asymmetric syntheses .
    • Tools like NIST Standard Reference Database 69 provide validated thermodynamic data for benchmarking .

Q. What strategies mitigate side reactions during malonate ester hydrolysis?

  • Controlled pH : Use biphasic systems (water–Et2O) to limit base strength and avoid ester saponification .
  • Protecting groups : Temporarily block reactive sites (e.g., thiazole nitrogen) before hydrolysis .
  • Low-temperature kinetics : Monitor reaction progress via TLC or in situ IR to terminate at the mono-ester stage .

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